molecular formula C7H14ClNO2 B1314439 (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride CAS No. 259868-83-2

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Cat. No. B1314439
CAS RN: 259868-83-2
M. Wt: 179.64 g/mol
InChI Key: FECAUVOXGVMVNH-RGMNGODLSA-N
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Description

“(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 259868-83-2 . It has a molecular weight of 179.65 and its molecular formula is C7H14ClNO2 . The compound is typically stored under an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .


Molecular Structure Analysis

The InChI Code of “(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride” is 1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . The compound’s structure is characterized by a five-membered pyrrolidine ring .


Physical And Chemical Properties Analysis

“(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride” is a solid at room temperature . It has a melting point of 53℃ . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • An efficient methodology for the synthesis of pyridin- and pyrimidin-2-yl acetate cores has been developed, demonstrating potential for large-scale synthesis and access to other heterocyclic analogues (R. Morgentin et al., 2009).
  • A study on the identification and derivatization of selected cathinones, including pyrrolidin-1-yl derivatives, highlights their potential applications in forensic science and substance analysis (J. Nycz et al., 2016).

Pharmacological Research

  • Pyrrolidin-1-yl derivatives, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been explored as high-affinity antagonists for κ-Opioid receptors, indicating potential therapeutic applications in depression and addiction disorders (S. Grimwood et al., 2011).

Organic Chemistry and Catalysis

  • Research in the field of organic chemistry has led to the synthesis of various pyrrolidine derivatives, such as 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, indicating the versatility of pyrrolidine derivatives in organic synthesis (Zhang Dan-shen, 2009).

Catalytic Abilities in Chemical Reactions

  • β-Homoproline derivatives, including 2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, have shown promise as organocatalysts in direct asymmetric aldol reactions, demonstrating the importance of the cooperative effect of hydroxyl and carboxyl groups (Y. Hiraga et al., 2011).

Applications in Biological and Medicinal Chemistry

  • The synthesis of a pyrrolidine derivative of carvotacetone and monoterpenes for antimicrobial properties against methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties indicates the potential of pyrrolidine derivatives in the development of new antimicrobial agents (Veronica M. Masila et al., 2020).

Novel Synthesis Methods

  • Innovative methods have been developed for the synthesis of (tetrahydrofuran-2-yl)acetates and (pyrrolidin-2-yl)acetates, highlighting the potential for creating diverse chemical compounds and derivatives (Esen Bellur et al., 2006).

Investigation of Chemical Properties

  • Studies on the electron-transfer-initiated photoreactions of pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions demonstrate the complex chemical behaviors of pyrrolidine derivatives and their potential applications in photochemical processes (Y. Kurauchi et al., 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The pyrrolidine ring, a key feature of “(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidine derivatives are likely to focus on the design of new compounds with different biological profiles .

properties

IUPAC Name

methyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECAUVOXGVMVNH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469103
Record name (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259868-83-2
Record name (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(2S)-pyrrolidin-2-yl]acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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